
Angiotensin II acetate
概要
説明
Angiotensin II acetate (C₅₂H₇₅N₁₃O₁₄, MW: 1106.23 g/mol) is a synthetic octapeptide and the acetate salt of angiotensin II, a key effector molecule in the renin-angiotensin system (RAS) . It acts as a potent vasoconstrictor by binding to G protein-coupled receptors (GPCRs), specifically angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors . Its primary functions include:
- Blood Pressure Regulation: Promotes vasoconstriction, aldosterone secretion, and sodium retention via AT1R activation .
- Pathological Effects: Induces vascular smooth muscle cell proliferation, fibrosis, and oxidative stress, contributing to hypertension and cardiovascular remodeling .
- Clinical Use: Approved as Giapreza® for treating distributive shock (e.g., septic shock) by increasing vascular resistance .
Preclinical studies demonstrate its utility in rodent models of hypertension (e.g., 1000 ng/kg/min infusion over 4 weeks) , while in vitro assays highlight its role in AT1R-mediated Ca²⁺ signaling .
準備方法
Solid-Phase Peptide Synthesis of Angiotensin II Acetate
Fundamentals of Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) remains the cornerstone for producing this compound. The process involves sequential coupling of amino acids to a resin-bound growing peptide chain, followed by cleavage and deprotection to yield the final product. Two primary strategies dominate SPPS: the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) methodologies. Recent studies have highlighted the superiority of Fmoc-based protocols for this compound due to their compatibility with milder cleavage conditions and reduced side reactions .
Resin Selection and Coupling Efficiency
The choice of resin critically influences synthesis yield and purity. Comparative studies evaluating benzhydrylamine resin (BHAR), methylbenzhydrylamine resin (MBHAR), and phenylacetamidomethyl resin (PAMR) revealed distinct performance characteristics (Table 1) . For this compound, which terminates in a hydrophobic phenylalanine residue, PAMR demonstrated superior cleavage efficiency under trifluoromethanesulfonic acid (TFMSA)/trifluoroacetic acid conditions, achieving quantitative yields within 3 hours at 25°C. In contrast, BHAR required prolonged cleavage times (10–20 hours) under the same conditions, accompanied by peptide degradation exceeding 20% .
Table 1: Cleavage Efficiency of this compound Across Resins
Resin Type | Cleavage Time (h) | Temperature (°C) | Yield (%) | Degradation (%) |
---|---|---|---|---|
PAMR | 3 | 25 | 98 | <2 |
MBHAR | 10 | 25 | 85 | 10 |
BHAR | 20 | 25 | 75 | 25 |
Coupling agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane/dimethylformamide (1:1 v/v) are preferred for minimizing racemization. Kaiser tests confirmed coupling efficiencies exceeding 99% for each amino acid addition .
Cleavage and Deprotection Strategies
TFMSA/Trifluoroacetic Acid Cleavage Optimization
The TFMSA/trifluoroacetic acid (TFA) system has emerged as a viable alternative to hazardous hydrogen fluoride (HF) for resin cleavage. Investigations into this compound synthesis demonstrated that a 90% TFA, 5% water, and 5% thioanisole mixture achieved complete deprotection and cleavage within 2 hours at 0°C for PAMR-bound peptides . Elevating the temperature to 25°C reduced cleavage times but increased degradation rates for BHAR-bound sequences, underscoring the necessity for resin-specific optimization.
Side-Chain Deprotection Challenges
The presence of acid-labile protecting groups, such as trityl for histidine and tert-butyl for tyrosine, necessitates precise control of cleavage duration. Prolonged exposure to TFA (>6 hours) resulted in a 15% loss of tyrosine residues due to premature deprotection . Implementing scavengers like anisole mitigated this issue, preserving peptide integrity during cleavage.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using C18 columns and acetonitrile/water gradients (0.1% TFA) is the gold standard for purifying this compound. Under optimized conditions (Table 2), crude peptide mixtures achieved purities >98%, with a retention time of 6.2 minutes .
Table 2: HPLC Parameters for this compound Purification
Column | Mobile Phase | Gradient Profile | Flow Rate (mL/min) | Purity (%) |
---|---|---|---|---|
C18 (250x4.6 mm) | Acetonitrile/0.1% TFA | 20–50% over 30 min | 1.0 | 98.5 |
Mass Spectrometry Validation
Electrospray ionization mass spectrometry (ESI-MS) confirmed the molecular weight of this compound as 1106.2 g/mol, aligning with theoretical values . Discrepancies exceeding 0.1% prompted reanalysis of coupling steps to identify missed sequences or incomplete deprotection.
Stability Profiling and Degradation Pathways
Serum Stability Studies
This compound exhibited limited stability in murine serum, with 70% degradation occurring within 30 minutes. Constrained analogs featuring disulfide bridges (e.g., Ang II-SS) demonstrated enhanced stability, retaining 70% integrity after 6 hours . This underscores the susceptibility of the native peptide to proteolytic cleavage at the Pro-Phe bond.
Table 3: Serum Stability of this compound and Derivatives
Peptide | % Remaining (1 h) | % Remaining (6 h) |
---|---|---|
Ang II | 30 | 0 |
Ang II-SS | 95 | 70 |
pH-Dependent Degradation
Accelerated stability studies at pH 5.0–7.4 revealed aspartic acid isomerization as the primary degradation pathway, contributing to a 12% loss of potency over 30 days at 40°C . Formulation with mannitol (5% w/v) as a stabilizer reduced degradation to 4% under identical conditions .
Industrial-Scale Production Challenges
Regulatory Considerations
The European Medicines Agency (EMA) mandates strict adherence to Good Manufacturing Practices (GMP), requiring endotoxin levels <0.5 EU/mg and residual TFA <0.1% . Validation of cleaning procedures for shared equipment with other peptide therapeutics remains a persistent challenge, necessitating dedicated production lines.
化学反応の分析
Enzymatic Formation from Angiotensin I
Angiotensin II acetate is synthesized via the renin-angiotensin-aldosterone system (RAAS) :
- Renin cleaves angiotensinogen to form angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu).
- Angiotensin-converting enzyme (ACE) removes the C-terminal His-Leu residues from Ang I, yielding angiotensin II (Ang II: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) .
Enzyme | Substrate | Product | Key Reaction |
---|---|---|---|
Renin | Angiotensinogen | Angiotensin I | Cleaves Leu¹⁰–Val¹¹ bond |
ACE | Angiotensin I | Angiotensin II | Removes His-Leu dipeptide |
Degradation by Aminopeptidases
Angiotensin II is metabolized into angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) and angiotensin IV via aminopeptidases A and N, which sequentially remove N-terminal residues .
Receptor Binding and Signal Transduction
This compound binds angiotensin II type 1 receptor (AT1R) , a G-protein-coupled receptor (GPCR), initiating cascades such as:
- Ca²⁺/calmodulin-dependent phosphorylation of myosin light chain kinase (MLCK), inducing vasoconstriction .
- Reactive oxygen species (ROS) generation via NADPH oxidases (Nox1, Nox2, Nox4) .
Key Kinase Activation (Table 3 from )
Kinase | Substrates | Function | Reference |
---|---|---|---|
AMPKα1 | ACC | Limits ROS in endothelium | |
SPAK | NCC, NKCC1 | Sodium reabsorption | |
BMX | EGFR | Mediates EGFR transactivation |
Transactivation of Growth Factor Receptors
This compound induces epidermal growth factor receptor (EGFR) transactivation via:
- ADAM17-mediated cleavage of heparin-binding EGF (HB-EGF) .
- ROS-dependent activation of metalloproteinases, releasing ligands for EGFR/PDGFR .
Binding Interactions in Molecular Imprinting
Studies using angiotensin II-imprinted spongy columns (AngII-misc) revealed:
- Maximum binding capacity : 0.667 mg/g polymer .
- Selectivity : 8.27× higher affinity for Ang II vs. angiotensin I .
Adsorption Isotherm Data (Adapted from )
Model | (mg/g) | |
---|---|---|
Langmuir | 0.667 | 0.98 |
Freundlich | 0.222 | 0.95 |
NADPH Oxidase Activation
This compound stimulates Nox isoforms to generate superoxide () and hydrogen peroxide ():
.
Interaction with ACE Inhibitors
Competitive inhibition by ACE inhibitors (e.g., lisinopril) blocks Ang II synthesis, reducing vasoconstriction .
Stability and Degradation in Solution
- Half-life : ~30 seconds in circulation; 15–30 minutes in tissues .
- pH sensitivity : Optimal stability at pH 5.5 (acetate buffer) .
Clinical Reactivity in Shock Therapy
In the ATHOS-3 trial , this compound:
科学的研究の応用
Clinical Applications
-
Management of Distributive Shock :
- Angiotensin II acetate is indicated for adults experiencing refractory hypotension due to septic or other forms of distributive shock. This condition often arises in critically ill patients who do not respond adequately to conventional vasopressor therapies such as norepinephrine .
- The drug has been shown to effectively increase mean arterial pressure (MAP) in these patients, thereby improving organ perfusion and reducing the risk of organ failure .
-
Research and Development :
- Ongoing studies are investigating the use of this compound in various clinical scenarios, including its application in pediatric populations and its potential role in treating other conditions such as cardiogenic shock and acute renal failure .
- The drug is also being explored for its immunomodulatory effects, as it influences both innate and adaptive immune responses, potentially aiding in the management of systemic infections .
Case Studies
- ATHOS-3 Trial : This pivotal phase III trial evaluated the efficacy and safety of this compound in patients with distributive shock. Results indicated significant improvements in MAP when administered intravenously at doses ranging from 20 ng/kg/min to 200 ng/kg/min, with a target MAP of 75 mmHg or higher .
- Real-Life Usage : A literature review highlighted the successful use of this compound in clinical practice for patients unresponsive to traditional therapies. It underscored its importance as a novel therapeutic option that has been integrated into treatment protocols for managing severe hypotensive states .
Comparative Data Table
作用機序
アンジオテンシンIIは、AT1RおよびAT2Rに結合します。その効果には以下が含まれます。
血管収縮: AT1Rの活性化による。
交感神経刺激: 交感神経活動を強化する。
アルドステロン合成: アルドステロン産生を増加させる。
細胞成長とコラーゲン合成: AT1Rによって媒介される。
アポトーシス: 細胞死を誘導する。
類似化合物との比較
Saralasin Acetate
Structural and Functional Differences
Saralasin acetate, a structural analog with substitutions at positions 1 (sarcosine) and 8 (alanine), acts as a partial agonist/antagonist at AT1R . Unlike this compound, it blocks endogenous angiotensin II effects, making it useful for diagnosing renin-dependent hypertension .
Research Findings :
- Saralasin’s antagonism is dose-dependent, with weaker vasoconstrictor activity compared to angiotensin II .
- Limited clinical utility due to short half-life and partial agonist effects .
5-Sulfamoyl Benzimidazole Derivatives (e.g., Compounds 4g and 4h)
Key Comparisons
Property | This compound | Benzimidazole Derivatives |
---|---|---|
Chemical Class | Peptide | Non-peptide small molecules |
Receptor Interaction | AT1R/AT2R agonist | AT1R-specific antagonists |
Bioavailability | Low (requires injection) | High (oral administration) |
These derivatives, such as 4g (tert-butyl group) and 4h (cyclohexyl group), exhibit potent AT1R antagonism, inhibiting angiotensin II-induced vasoconstriction and hypertension .
Structure-Activity Relationship (SAR) :
- Bulky alkyl groups (e.g., tert-butyl) enhance receptor binding and in vivo efficacy .
- Compound 4g : Reduces blood pressure in desoxycortisone acetate-induced hypertensive rats by 35% (vs. 50% for this compound) .
Angiotensin (1-7)
Contrasting Mechanisms
Property | This compound | Angiotensin (1-7) |
---|---|---|
Receptor Target | AT1R/AT2R | Mas receptor (MasR) |
Physiological Role | Pro-inflammatory, vasoconstrictor | Anti-inflammatory, vasodilator |
Angiotensin (1-7), a metabolite of angiotensin II, counteracts its effects via MasR activation, promoting nitric oxide release and reducing fibrosis .
Research Implications :
- ACE2 converts angiotensin II to angiotensin (1-7), a pathway disrupted in COVID-19, exacerbating angiotensin II-mediated inflammation .
Angiotensin III and IV
Functional Overlap and Divergence
生物活性
Angiotensin II acetate (ATII acetate) is a synthetic form of the naturally occurring peptide hormone angiotensin II, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). This compound is primarily known for its potent vasoconstrictive properties and its involvement in various physiological and pathological processes, particularly in cardiovascular health. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
Angiotensin II is an octapeptide hormone that regulates blood pressure and fluid balance. It is produced from angiotensin I through the action of angiotensin-converting enzyme (ACE). The acetate form is used therapeutically to manage conditions like refractory hypotension, particularly in septic shock, where conventional treatments fail to stabilize blood pressure.
Angiotensin II exerts its effects primarily through two types of receptors:
- AT1 Receptors : Mediate vasoconstriction, aldosterone secretion, and increased blood pressure.
- AT2 Receptors : Generally counteract AT1 receptor effects, promoting vasodilation and inhibiting cell growth.
The balance between these receptors influences various physiological responses, including:
- Vasoconstriction : Increases systemic vascular resistance.
- Aldosterone Secretion : Promotes sodium retention and potassium excretion.
- Thirst Sensation : Stimulates thirst centers in the brain.
Biological Effects
The biological activity of this compound can be summarized as follows:
Effect | Description |
---|---|
Vasoconstriction | Increases blood pressure by narrowing blood vessels. |
Fluid Retention | Stimulates aldosterone release, leading to sodium retention. |
Cardiac Remodeling | Contributes to myocardial hypertrophy and adverse remodeling in heart failure. |
Neuroendocrine Activation | Enhances release of catecholamines and vasopressin. |
Prothrombotic Activity | Promotes platelet aggregation and increases PAI-1 levels. |
Clinical Applications
This compound has been studied extensively for its therapeutic potential in managing refractory hypotension. A notable clinical trial, ATHOS-3, evaluated the efficacy of ATII acetate in patients with septic shock who remained hypotensive despite standard therapy.
Key Findings from ATHOS-3 Trial
- Population : Adults with refractory hypotension due to septic shock.
- Intervention : Intravenous administration of this compound.
- Outcomes :
- Significant increase in mean arterial pressure (MAP) within hours of treatment.
- Reduction in the need for additional vasopressors.
- Safety profile indicated low incidence of adverse events such as exacerbation of heart failure or asthma.
Case Studies
-
Case Study on Safety Profile :
A systematic review reported that among patients treated with intravenous angiotensin II, adverse events were infrequent. Notably, there were cases of exacerbated asthma and one fatal cerebral hemorrhage linked to prolonged infusion but no serious morbidity associated directly with ATII administration . -
Long-term Effects on Cardiac Function :
A study highlighted that prolonged exposure to angiotensin II led to adverse cardiac remodeling in certain patients, emphasizing the need for careful monitoring during treatment .
Research Findings
Recent studies have explored the role of ACE2 as a counter-regulatory enzyme that converts angiotensin II into angiotensin 1–7, which has protective cardiovascular effects. This interplay suggests potential therapeutic strategies involving modulation of the RAAS .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Angiotensin II acetate relevant to experimental design?
this compound (C₅₂H₇₅N₁₃O₁₄, MW: 1106.23) is an eight-peptide hormone with a CAS number of 68521-88-0. Its solubility in water (20 mg/mL, 18.08 mM) and insolubility in DMSO make aqueous buffers the preferred solvent for in vitro studies. Stability requires storage at -25°C to -15°C in powder form (3-year shelf life) or -85°C to -65°C in solution (2-year shelf life) to prevent degradation .
Q. How should this compound be stored and reconstituted to ensure stability?
For long-term stability, lyophilized powder should be stored at -20°C in moisture-free conditions. Reconstitute in sterile water or PBS, aliquot into single-use vials, and store at -80°C to avoid freeze-thaw cycles. Avoid vortexing; use gentle pipetting or low-frequency sonication to dissolve aggregates .
Q. What are the primary receptor targets and downstream pathways of this compound?
this compound primarily binds angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, G-protein-coupled receptors (GPCRs) that regulate blood pressure, apoptosis, and fibrosis. Key pathways include the renin-angiotensin-aldosterone system (RAAS), oxidative stress via LOX-1, and collagen synthesis in fibroblasts .
Advanced Research Questions
Q. How can researchers establish dose-response relationships for this compound in hypertension models?
Use in vivo rodent models (e.g., C57BL/6 mice) with osmotic minipumps delivering 0.5–1.5 mg/kg/day for 4–6 weeks to induce sustained hypertension. Monitor systolic blood pressure via tail-cuff plethysmography and validate tissue-specific effects (e.g., cardiac hypertrophy via histology or qPCR for collagen I/III) .
Q. How to address conflicting data on this compound’s role in apoptosis vs. cell proliferation?
Contradictions may arise from receptor subtype activation (AT1R promotes proliferation; AT2R induces apoptosis). Use selective inhibitors (e.g., Losartan for AT1R, PD123319 for AT2R) or receptor knockout models. Quantify apoptotic markers (caspase-3, TUNEL) alongside proliferation assays (BrdU) in cell lines like H9c2 cardiomyocytes .
Q. What strategies optimize in vitro models for studying this compound-induced fibrosis?
Culture primary cardiac fibroblasts with 100 nM–1 µM this compound for 48–72 hours. Measure α-SMA expression (immunofluorescence) and collagen deposition (Masson’s trichrome). Co-treat with TGF-β1 to amplify fibrotic responses or use LOX-1 inhibitors to isolate oxidative stress pathways .
Q. How to validate receptor specificity in this compound experiments?
Employ competitive antagonists like Saralasin TFA (AT1R/AT2R blocker) or siRNA-mediated receptor knockdown. Perform radioligand binding assays with ¹²⁵I-labeled Angiotensin II to quantify receptor affinity in membrane preparations .
Q. What analytical methods ensure batch consistency in peptide synthesis?
Use reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥98% purity. Validate molecular weight via MALDI-TOF mass spectrometry and assess endotoxin levels (<0.1 EU/µg) using the Limulus Amebocyte Lysate assay .
Q. How to design translational studies bridging preclinical findings to clinical applications?
Reference the ATHOS-3 trial protocol, which titrated this compound in distributive shock patients to maintain mean arterial pressure (MAP) ≥75 mmHg. Translate rodent doses to humans using body surface area normalization (e.g., mouse 1.5 mg/kg ≈ human 0.12 mg/kg) .
Q. What computational approaches model this compound-receptor interactions?
Perform molecular docking (AutoDock Vina) with AT1R crystal structures (PDB: 4YAY) to identify binding residues (e.g., Asp281, Lys199). Validate predictions via mutagenesis and functional assays (calcium flux or IP1 accumulation) .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification).
- Experimental Controls : Include vehicle controls (e.g., acetate buffer) to account for solvent effects in cell-based assays.
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and obtain ethics committee approval for multi-site collaborations .
特性
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32044-01-2, 68521-88-0 | |
Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin II monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。